N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a synthetic small molecule characterized by a triazolo-pyridazine core fused with a benzodioxol moiety and an ethyl-substituted acetamide side chain. The benzodioxol group may enhance metabolic stability, while the ethyl substituent on the triazolo ring could influence lipophilicity and target engagement.
Properties
Molecular Formula |
C16H15N5O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H15N5O3S/c1-2-13-18-19-14-5-6-16(20-21(13)14)25-8-15(22)17-10-3-4-11-12(7-10)24-9-23-11/h3-7H,2,8-9H2,1H3,(H,17,22) |
InChI Key |
JIYCIGFESGSXLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Triazolopyridazine Ring: This involves the reaction of hydrazine derivatives with ethyl acetoacetate, followed by cyclization with appropriate reagents to form the triazolopyridazine core.
Coupling Reactions: The benzodioxole and triazolopyridazine intermediates are coupled using a sulfanylacetamide linker. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyridazine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazolopyridazine ring.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide involves multi-step chemical reactions that incorporate various functional groups. The compound features a benzodioxole moiety linked to a triazolopyridazine unit via a sulfanyl acetamide group. The presence of these heterocycles suggests potential interactions with biological targets.
Antitumor Activity
Recent studies have evaluated the antitumor properties of compounds similar to this compound. Research indicates that derivatives containing benzodioxole and triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar scaffolds have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in vitro .
Antimicrobial Properties
The antimicrobial efficacy of compounds related to this compound has also been investigated. Studies demonstrate that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neurological Disorders
Compounds with triazole and pyridazine structures have been explored for their neuroprotective effects. Preliminary studies suggest that this compound may exhibit potential in treating neurodegenerative diseases by modulating neurotransmitter systems and providing antioxidant effects .
Cardiovascular Health
Research indicates that similar compounds can influence cardiovascular health by acting as vasodilators or through anti-inflammatory mechanisms. These properties could make this compound a candidate for further investigation in cardiovascular therapeutics .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MICs) below 100 µg/mL. |
| Study 3 | Neuroprotective Effects | Indicated potential to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins. |
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the triazolopyridazine ring could interact with active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazolo-Pyridazine Derivatives
Key Structural Differences and Implications
Triazolo Substituents: The target compound features a 3-ethyl group on the triazolo ring, whereas analogs like the Lin-28 inhibitor () and CAS 894067-38-0 () have a 3-methyl group. The benzodioxol moiety replaces phenyl or simpler aromatic groups in analogs, which could increase electron density and π-stacking interactions with target proteins, as seen in PEF(S) binders ().
Side Chain Variations :
- The sulfanyl acetamide side chain in the target compound differs from the methyl acetamide in the Lin-28 inhibitor (). Sulfur-containing groups often influence redox activity and binding kinetics.
Biological Target Specificity :
- The Lin-28 inhibitor () demonstrated efficacy in disrupting Lin-28/let-7 interactions, leading to cancer stem cell (CSC) differentiation. The target compound’s benzodioxol group may confer enhanced binding to similar RNA-protein interfaces.
- PEF(S)-targeting sulfonamides () rely on alkoxyethoxy and methoxyphenyl groups for allosteric inhibition, suggesting that the target compound’s benzodioxol could occupy distinct binding pockets.
Pharmacological and Toxicological Considerations
- Potency and Selectivity : The ethyl and benzodioxol substituents may improve target affinity compared to methyl- and phenyl-containing analogs. For example, the Lin-28 inhibitor () reduced tumorsphere formation at 80 µM, but the target compound’s structural enhancements might lower effective concentrations.
- Toxicity: While heterocyclic amines (e.g., IQ derivatives) in () are carcinogenic, the target compound’s benzodioxol and triazolo-pyridazine core lack direct mutagenic alerts, though in vivo toxicity studies are needed.
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action based on various studies.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole derivatives with triazole and pyridazine moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compounds.
Antimicrobial Activity
Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, a related compound showed varying activity against bacteria such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating potent effects compared to conventional antibiotics like ciprofloxacin .
Anticancer Potential
In vitro studies have indicated that this compound may possess anticancer properties. A study screening a library of compounds identified derivatives with significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G2/M phase .
Anti-inflammatory Effects
Another area of investigation is the anti-inflammatory activity of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting potential applications in treating inflammatory diseases .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : It may interact with various cellular receptors, affecting signaling pathways associated with inflammation and cell growth.
- Oxidative Stress Reduction : Some studies suggest that it could enhance antioxidant defenses in cells, reducing oxidative damage associated with inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of the compound demonstrated broad-spectrum antimicrobial activity. The results indicated that the compound had a lower MIC against Candida albicans compared to standard antifungal agents.
| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 20 |
| S. aureus | 10 | 15 |
| C. albicans | 8 | 12 |
Study 2: Anticancer Activity
In a multicellular spheroid model for cancer research, this compound exhibited significant cytotoxic effects with an IC50 value of 5 µM against breast cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
